[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][7-(naphthalen-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
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Overview
Description
[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO][7-(2-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxole moiety, a piperazine ring, and a pyrazolopyrimidine core
Preparation Methods
The synthesis of [4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO][7-(2-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE typically involves multi-step synthetic routes. One common method includes the condensation of a benzodioxole derivative with a piperazine intermediate, followed by cyclization with a pyrazolopyrimidine precursor. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzodioxole or pyrazolopyrimidine rings are replaced by other substituents.
Cyclization: Intramolecular cyclization reactions can occur under specific conditions, leading to the formation of new ring structures
Scientific Research Applications
[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO][7-(2-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a precursor in chemical manufacturing
Mechanism of Action
The mechanism of action of [4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO][7-(2-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
When compared to similar compounds, [4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO][7-(2-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE stands out due to its unique combination of structural features. Similar compounds include:
[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO][1-(6-METHYL-2-PYRIDINYL)-1H-IMIDAZOL-4-YL]METHANONE: Shares the benzodioxole and piperazine moieties but differs in the pyrazolopyrimidine core.
[4-(1,3-BENZODIOXOL-5-YLMETHYL)-1-PIPERAZINYL]-5-PHENYLTHIENO(2,3-D)PYRIMIDINE: Contains a similar piperazine ring but has a different heterocyclic core.
Properties
Molecular Formula |
C29H25N5O3 |
---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(7-naphthalen-2-ylpyrazolo[1,5-a]pyrimidin-2-yl)methanone |
InChI |
InChI=1S/C29H25N5O3/c35-29(33-13-11-32(12-14-33)18-20-5-8-26-27(15-20)37-19-36-26)24-17-28-30-10-9-25(34(28)31-24)23-7-6-21-3-1-2-4-22(21)16-23/h1-10,15-17H,11-14,18-19H2 |
InChI Key |
LSJQBPSJUFWQPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=NN5C(=CC=NC5=C4)C6=CC7=CC=CC=C7C=C6 |
Origin of Product |
United States |
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